![molecular formula C18H15NO2 B8142433 2-[1-(4-methylanilino)ethylidene]indene-1,3-dione](/img/structure/B8142433.png)
2-[1-(4-methylanilino)ethylidene]indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-methylanilino)ethylidene]indene-1,3-dione is an organic compound that belongs to the class of indene derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
The synthesis of 2-[1-(4-methylanilino)ethylidene]indene-1,3-dione typically involves the condensation of 1H-indene-1,3-dione with 4-methylaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[1-(4-methylanilino)ethylidene]indene-1,3-dione undergoes various chemical reactions, including:
Scientific Research Applications
2-[1-(4-methylanilino)ethylidene]indene-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(4-methylanilino)ethylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s electron-rich nature allows it to interact with various biological receptors, leading to its observed biological activities . For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-[1-(4-methylanilino)ethylidene]indene-1,3-dione can be compared with other similar compounds such as:
2-[1-(4-isopropyl-3-methylanilino)ethylidene]indene-1,3-dione: This compound has similar structural features but differs in the substitution pattern on the aniline ring, which may result in different biological activities and applications.
Indane-1,3-dione derivatives: These compounds share the indene-1,3-dione core structure but have different substituents, leading to variations in their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[1-(4-methylanilino)ethylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-7-9-13(10-8-11)19-12(2)16-17(20)14-5-3-4-6-15(14)18(16)21/h3-10,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFYCKLZEPKZCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-fluorophenyl)-4,4,8-trimethyl-6-pyridin-2-yl-5H-pyrazolo[3,4-g][1,3]benzoxazole](/img/structure/B8142363.png)
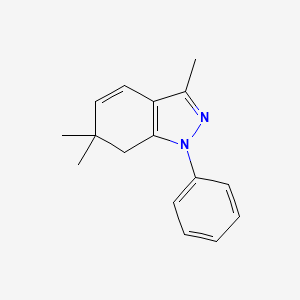

![4-Methyl-6,9-diphenyl-1,5,6,12,14-pentazapentacyclo[11.7.0.02,10.03,7.015,20]icosa-2(10),3(7),4,11,13,15,17,19-octaene](/img/structure/B8142380.png)
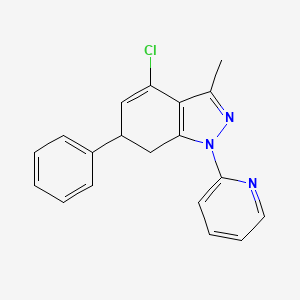
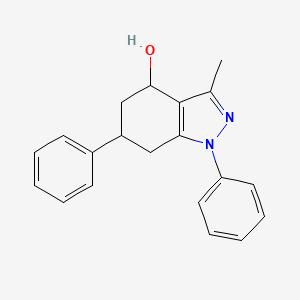
![(NE)-N-[[1-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-methyl-6,7-dihydroindazol-5-yl]methylidene]hydroxylamine](/img/structure/B8142401.png)
![(NE)-N-[[4-chloro-1-(3,5-difluorophenyl)-3-methyl-6,7-dihydroindazol-5-yl]methylidene]hydroxylamine](/img/structure/B8142408.png)
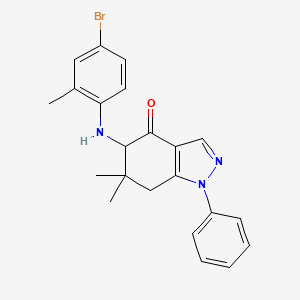

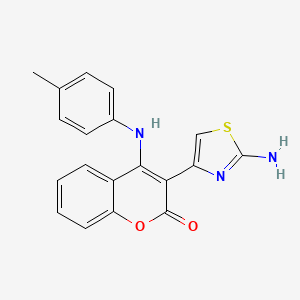
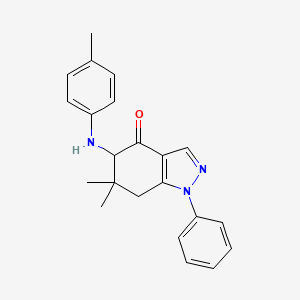
![4-methyl-N-[(E)-[4-(4-nitroanilino)-2-oxochromen-3-yl]methylideneamino]benzenesulfonamide](/img/structure/B8142449.png)
![N-[(E)-(7-bromo-3,6,6-trimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B8142451.png)
